molecular formula C21H25N3O4S2 B2691193 3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877655-48-6

3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2691193
CAS No.: 877655-48-6
M. Wt: 447.57
InChI Key: HFDGEUQAUBPQLA-UHFFFAOYSA-N
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Description

“3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as methoxy, piperidinyl, and thioether moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the piperidinyl and thioether groups: These functional groups can be introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: The aromatic ring and piperidinyl group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class may include different substituents on the thienopyrimidine core.

    Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Piperidinyl derivatives: Molecules containing the piperidinyl group.

Uniqueness

The unique combination of functional groups in “3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-27-16-7-6-14(12-17(16)28-2)24-20(26)19-15(8-11-29-19)22-21(24)30-13-18(25)23-9-4-3-5-10-23/h6-7,12H,3-5,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGEUQAUBPQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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